molecular formula C22H19FN4OS B2718293 N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide CAS No. 1297612-87-3

N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide

Cat. No.: B2718293
CAS No.: 1297612-87-3
M. Wt: 406.48
InChI Key: UJGYMYBFPFXCCW-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzyl group, a fluorophenyl group, a thiazole ring, and a pyrazolidine ring. The presence of these groups could potentially confer a variety of chemical properties and reactivities to the compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the thiazole ring might be synthesized through a Hantzsch thiazole synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and benzyl groups are likely to be planar due to the sp2 hybridization of their carbon atoms. The thiazole and pyrazolidine rings introduce additional complexity to the structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups it contains. For instance, the benzyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The thiazole ring might undergo reactions at the sulfur or nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially affecting its solubility and reactivity .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • The study by Renzulli et al. (2011) on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, highlights the complex metabolism and elimination pathways of structurally complex molecules. This research is pivotal for understanding how similar compounds, including N-benzyl derivatives, are processed in the body, emphasizing the role of fecal and urinary excretion in their elimination (Renzulli et al., 2011).

Neurodegenerative Disease Imaging

  • A study by Kadir et al. (2012) on PET amyloid and FDG imaging in Alzheimer's disease (AD) patients shows the potential of using specific compounds for imaging in neurodegenerative diseases. This indicates that derivatives of N-benzyl compounds could be explored for their binding properties to pathological markers in diseases like AD (Kadir et al., 2012).

Potential Therapeutic Applications

  • The evaluation of 4-Methylpyrazole as a potential therapeutic dark adaptation inhibitor by Jurgensmeier et al. (2007) demonstrates the interest in small molecules for the treatment of visual impairments such as Stargardt disease. Although the study concludes 4-Methylpyrazole was not effective for this purpose, it underscores the ongoing search for therapeutic agents within similar chemical classes (Jurgensmeier et al., 2007).

Novel Psychoactive Substances

  • Huppertz et al. (2018) provide a basic pharmacokinetic evaluation of flubromazolam, a highly potent designer benzodiazepine. The study addresses the challenges of detecting new psychoactive substances in biological samples, highlighting the relevance of understanding the pharmacokinetics and metabolism of benzodiazepine derivatives for forensic and clinical toxicology (Huppertz et al., 2018).

Properties

IUPAC Name

N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4OS/c1-14-20(29-21(24-14)16-8-10-17(23)11-9-16)18-12-19(26-25-18)22(28)27(2)13-15-6-4-3-5-7-15/h3-11,18-19,25-26H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOCPIPPSYLMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N(C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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